- Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes, European Journal of Organic Chemistry, 2018, 2018(20-21), 2531-2536
Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)
90-63-1 structure
Product Name:1-Hydroxy-1-phenylpropan-2-one
Número CAS:90-63-1
MF:C9H10O2
Megavatios:150.174502849579
MDL:MFCD03792883
CID:805569
PubChem ID:92733
Update Time:2024-10-26
1-Hydroxy-1-phenylpropan-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 1-Hydroxy-1-phenyl-2-propanone
- 1-hydroxy-1-phenylacetone
- 1-Hydroxy-1-phenylpropan-2-one
- 2-Propanone,1-hydroxy-1-phenyl-
- L-PHENYLACETYLCARBINOL
- 1-hydoxy-1-phenylpropan-2-one
- 1-hydroxy-1-phenylpropanone
- 1-Phenyl-1-hydroxypropan-2-one
- 1-Phenyl-2-oxo-1-propanol
- 1-Phenylacetylcarbinol
- Phenylacetylcarbinol
- 1-Hydroxy-2-oxo-1-phenylpropane
- (+/-)-phenylacetylcarbinol
- ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 1-Hydroxy-1-phenylacetone #
- Ephedrine Impurity A (Racemic)
- 1-Hydroxy,1-phenyl-2-propanone
- 2-Propanone, 1-hydroxy-1-phenyl-
- NSC404583
- 5136AJ
- 1-Hydroxy-1-phenyl-2-propanone (ACI)
- NSC 404583
- α-Hydroxybenzyl methyl ketone
- CHEMBL321266
- PHENYLACETYLCARBINOL, (+/-)-
- MFCD03792883
- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
- NSC-404583
- NS-01150
- SY028287
- L-phenyl acetyl carbinol
- 90-63-1
- .ALPHA.-HYDROXYBENZYL METHYL KETONE
- UNII-549MDP6U9F
- AC1336
- CS-0186348
- CHEBI:149767
- AI3-20452
- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
- SCHEMBL26259
- NS00003919
- Q413710
- EINECS 202-006-0
- AKOS006276148
- EN300-1590241
- 549MDP6U9F
- DTXSID50861683
-
- MDL: MFCD03792883
- Renchi: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
- Clave inchi: ZBFFNPODXBJBPW-UHFFFAOYSA-N
- Sonrisas: O=C(C(C1C=CC=CC=1)O)C
Atributos calculados
- Calidad precisa: 150.06800
- Masa isotópica única: 150.068
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 2
- Complejidad: 137
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 37.3
- Xlogp3: 1
Propiedades experimentales
- Denso: 1.119
- Punto de ebullición: 253 ºC
- Punto de inflamación: 105 ºC
- PSA: 37.30000
- Logp: 1.30900
1-Hydroxy-1-phenylpropan-2-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120257-1g |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 95% | 1g |
$727.60 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852678-5g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 5g |
7,546.50 | 2021-05-17 | |
| TRC | H100585-50mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 50mg |
$ 63.00 | 2023-09-07 | ||
| TRC | H100585-100mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 100mg |
$ 98.00 | 2023-09-07 | ||
| TRC | H100585-250mg |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 250mg |
$ 213.00 | 2023-09-07 | ||
| Apollo Scientific | OR470879-250mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 250mg |
£150.00 | 2023-09-02 | ||
| Apollo Scientific | OR470879-1g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 1g |
£264.00 | 2025-02-20 | |
| Apollo Scientific | OR470879-5g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 5g |
£1361.00 | 2025-03-21 | |
| Ambeed | A211454-100mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 100mg |
$304.0 | 2025-04-15 | |
| Ambeed | A211454-250mg |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 250mg |
$180.0 | 2024-08-02 |
1-Hydroxy-1-phenylpropan-2-one Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
Referencia
- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalyst, Journal of Molecular Catalysis, 1989, 49(2),
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water
Referencia
- α-Hydroxylation of enolates and silyl enol ethers, Organic Reactions (Hoboken, 2003, 62,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Referencia
- Formation of α-hydroxyketones via irregular Wittig reaction, Tetrahedron Letters, 2009, 50(12), 1276-1278
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referencia
- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolates, Tetrahedron Letters, 1997, 38(41), 7183-7186
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referencia
- Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation, Journal of the American Chemical Society, 2020, 142(39), 16894-16902
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referencia
- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts, Journal of the American Chemical Society, 2014, 136(21), 7539-7542
Métodos de producción 10
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C
Referencia
- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroborate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
- The chlorination of propiophenone; determination of pKa value and of the course of the reaction, Canadian Journal of Chemistry, 1990, 68(11), 2060-9
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
Referencia
- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidant, Applied Organometallic Chemistry, 2015, 29(4), 254-258
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthons, Tetrahedron Letters, 1990, 31(18), 2599-602
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Dowex 50W Solvents: Water
Referencia
- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketones, Synthetic Communications, 1992, 22(11), 1523-8
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt
Referencia
- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcohols, Journal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
Referencia
- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction, Organic Letters, 2019, 21(22), 8893-8898
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
Referencia
- Highly efficient hydroxylation of carbonyl compounds with dimethyldioxirane, Chemische Berichte, 1991, 124(10), 2369-72
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Diethyl ether ; rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
Referencia
- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution, Journal of Organic Chemistry, 2012, 77(12), 5454-5460
1-Hydroxy-1-phenylpropan-2-one Raw materials
- Oxirane, 2-methyl-2-nitro-3-phenyl-
- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane
- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate
- Phosphonium, (1-methoxyethyl)triphenyl-
- Borate(1-),tetrafluoro-
- 2-Hydroxy-1-phenyl-1-propanone
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 2-Propanone,1-hydroxy-1-phenyl-, oxime
- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-
- 1-Phenylpropane-1,2-dione
- Benzoyl chloride
- Benzaldehyde
- 2-(1-ethoxyethoxy)propanenitrile
- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol
1-Hydroxy-1-phenylpropan-2-one Preparation Products
1-Hydroxy-1-phenylpropan-2-one Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
Número de pedido:A938892
Estado del inventario:in Stock
Cantidad:250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:28
Precio ($):162.0/325.0
Correo electrónico:sales@amadischem.com
1-Hydroxy-1-phenylpropan-2-one Literatura relevante
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):162.0/325.0